Isoquercetin

Übersicht

Beschreibung

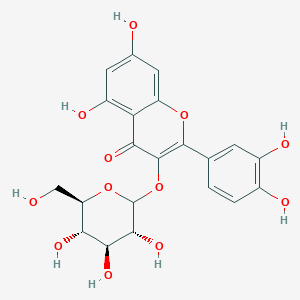

It is found in various plant species, including Mangifera indica (mango) and Rheum nobile (the Noble rhubarb) . Isoquercetin is a monoglycosylated derivative of quercetin, which means it has a glucose molecule attached to its structure . This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and anticoagulant properties .

Wirkmechanismus

Target of Action

Isoquercetin, a monoglycosylated derivative of quercetin, is a secondary metabolite found in a variety of plants . It has shown broad-spectrum antiviral activities, significantly reducing cell infection by influenza, Zika, Ebola, dengue viruses among others . The primary targets of this compound are proteins involved in the life cycle of these viruses . In silico screening of small molecules for binding affinity to these proteins has repeatedly situated this compound near the top of the list of likely effectors .

Mode of Action

This compound interacts with its targets, leading to a reduction in cellular infection by various viruses . The proposed mechanisms of its antiviral activity involve inhibition of viral entry as well as maintenance of the cellular antiviral interferon signaling cascade, which can get blocked by certain viral proteins in the early steps of infection .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate the expression of various lipid-metabolizing enzymes, C-reactive protein, and various inflammatory genes . It also impacts the AMP-activated protein kinase-α (AMPK) signaling pathway .

Pharmacokinetics

When ingested, this compound accumulates more than quercetin in the intestinal mucosa where it is converted to quercetin . The latter is absorbed into enterocytes, transported to the liver, released in circulation, and distributed to tissues, mostly as metabolic conjugates . This suggests that this compound is primarily a more absorbable precursor to quercetin, providing more favorable pharmacokinetics to the latter .

Result of Action

The physiological effects of this compound include antioxidant, anti-inflammatory, immuno-modulatory, and anticoagulant activities . It has been found to be less active than quercetin in vitro and ex vivo, but equally or more active in vivo . This ability, together with their other physiological properties and their safety profile, has led to the proposition that administration of these flavonols could prevent infection by severe acute respiratory syndrome-coronavirus-2 (SARS-CoV-2), or arrest the progression to severity and lethality of resulting coronavirus disease of 2019 (Covid-19) .

Wissenschaftliche Forschungsanwendungen

Isoquercetin has a wide range of scientific research applications:

Biochemische Analyse

Biochemical Properties

Isoquercetin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the biotransformation process using Bacillus sp. CSQ10, a strain isolated from Camellia sinensis cultivation soils . In this process, quercetin is converted to this compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to induce endoplasmic reticulum stress and immunogenic cell death in gastric cancer cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to regulate the expression of various lipid-metabolizing enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to have an intervention effect on the occurrence of fatty liver over a long-term intake .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, in a study conducted on diabetic KK-Ay mice, this compound was administered at doses of 50, 100, and 200 mg/kg for 35 days, showing significant inhibitory effects on the survival of the mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, when ingested, this compound accumulates more than quercetin in the intestinal mucosa where it is converted to quercetin; the latter is absorbed into enterocytes, transported to the liver, released in circulation, and distributed to tissues, mostly as metabolic conjugates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through a process that involves its absorption into enterocytes, transportation to the liver, release in circulation, and distribution to tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoquercetin can be synthesized through biotransformation using microorganisms. For instance, Bacillus sp. CSQ10, isolated from Camellia sinensis cultivation soils, can convert quercetin to this compound . The optimal conditions for this biotransformation include a temperature of 37°C, a cell density of 6.0 OD600, and the use of yeast extract–peptone–dextrose medium . Additionally, this compound can be produced by enzymatic hydrolysis of rutin using α-L-rhamnosidase .

Industrial Production Methods: In industrial settings, this compound can be obtained through high-speed counter-current chromatography (HSCCC) using ethyl acetate–water as the solvent system . This method allows for the efficient separation and purification of this compound from plant extracts.

Analyse Chemischer Reaktionen

Types of Reactions: Isoquercetin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis.

Common Reagents and Conditions:

Glycosylation: this compound can be glycosylated using uridine diphosphate-dependent UDP-glycosyltransferase.

Hydrolysis: Enzymatic hydrolysis of rutin using α-L-rhamnosidase produces this compound.

Major Products Formed:

Quercetin-3-O-(6″-O-acetyl)-β-D-glucoside: This compound is formed when this compound undergoes further biotransformation.

Vergleich Mit ähnlichen Verbindungen

Isoquercetin is often compared to quercetin, its aglycone form. While both compounds exhibit similar biological activities, this compound has higher bioavailability and better pharmacokinetics . This is because this compound is more soluble in water and is more readily absorbed in the intestinal mucosa . Other similar compounds include:

Quercetin: The aglycone form of this compound, known for its antioxidant and anti-inflammatory properties.

Dihydroquercetin: Another flavonoid with antiviral properties.

Enzymatically Modified this compound (EMIQ): A glycosylated form of this compound with enhanced solubility and bioavailability.

This compound’s unique properties, such as its higher bioavailability and broad-spectrum antiviral activities, make it a valuable compound for various scientific and medical applications .

Biologische Aktivität

Isoquercetin, a flavonoid glycoside derived from quercetin, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.

This compound (quercetin-3-O-β-D-glucopyranoside) is characterized by a glucose moiety attached to the quercetin backbone, enhancing its solubility and bioavailability compared to quercetin itself. It exhibits approximately four times greater water solubility than quercetin, which influences its absorption and physiological effects . The metabolic pathway of this compound involves deglycosylation in the intestine and liver, leading to the formation of various metabolites, including conjugated and methylated derivatives of quercetin .

Antioxidant Activity

This compound demonstrates significant antioxidant properties. In vitro studies indicate that it effectively reduces reactive oxygen species (ROS) levels in various cell lines. For instance, this compound treatment in PC12 cells resulted in decreased nitrate production and ROS levels while upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Antioxidant Effects of this compound

| Study Reference | Cell Line | Measurement | Result |

|---|---|---|---|

| PC12 | ROS levels | Significant reduction (P<0.001) | |

| LPS-treated | MDA levels | Dose-dependent decrease (P<0.001) | |

| LPS-treated | SOD/CAT activity | Increased activity (P<0.001) |

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects. In animal models, it has been shown to significantly reduce inflammatory markers such as TNF-α and IL-6 following carrageenan-induced inflammation . In a study where this compound was administered prior to an inflammatory challenge, there was a notable decrease in exudate volume and cellular content in the inflamed tissue .

Case Study: Anti-inflammatory Effects in Rats

In a controlled experiment, rats injected with this compound (10 mg/kg) prior to carrageenan challenge exhibited significantly lower inflammatory indices compared to untreated controls. This suggests that this compound can modulate inflammatory responses effectively.

Antiviral Activity

This compound has shown broad-spectrum antiviral activity against several viruses, including influenza A and B, Zika, Ebola, and dengue viruses. In vitro studies indicate that this compound inhibits viral replication at low concentrations . This property is particularly relevant in the context of emerging viral infections.

Table 2: Antiviral Efficacy of this compound

| Virus Type | Effective Concentration | Mechanism of Action |

|---|---|---|

| Influenza A/B | Low concentrations | Inhibition of viral replication |

| Zika | Low concentrations | Inhibition of cell infection |

| Ebola | Low concentrations | Inhibition of viral entry |

Neuroprotective Effects

Recent studies highlight this compound's neuroprotective potential. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta peptide levels and enhancing brain-derived neurotrophic factor (BDNF) production . this compound also downregulated pro-inflammatory cytokines in neuroinflammatory models, indicating its potential utility in neurodegenerative disorders.

Case Study: Neuroprotection in Alzheimer's Model

In an Alzheimer’s disease model using colchicine-treated rats, this compound administration led to an increase in latency times during memory tests compared to control groups. This suggests enhanced cognitive function attributable to this compound's protective effects against oxidative stress and inflammation.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSQVDMCBVZWGM-QSOFNFLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-35-9 | |

| Record name | Quercetin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quercetin-3-o-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PC637T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 242 °C | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of isoquercetin?

A1: this compound exhibits its effects through multiple mechanisms. One key mechanism is the inhibition of protein disulfide isomerase (PDI) [, , , ]. PDI is a crucial enzyme involved in thrombus formation by facilitating platelet activation and fibrin generation []. By inhibiting PDI, this compound disrupts these processes, leading to antithrombotic effects [, , , ].

Q2: How does this compound's inhibition of PDI impact coagulation?

A2: Research has shown that this compound inhibits PDI and diminishes platelet-dependent thrombin generation, primarily by blocking the generation of platelet factor Va []. This inhibition of factor Va activation disrupts the coagulation cascade, ultimately reducing thrombin formation [, ].

Q3: Beyond PDI inhibition, what other pathways does this compound influence?

A3: this compound also demonstrates antioxidant, anti-inflammatory, and AMPK-stimulating activities [, , , , , ]. These properties contribute to its potential benefits in various conditions, including ischemia-reperfusion injury [], non-alcoholic fatty liver disease (NAFLD) [], and sleep deprivation-induced neuronal damage [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H20O12 and a molecular weight of 464.38 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Various spectroscopic techniques, including 1H NMR, 13C NMR, FTIR, and UV-Vis spectroscopy, are commonly employed to characterize and identify this compound [, ]. These methods provide information about its structure, functional groups, and purity.

Q6: Is there research on the stability of this compound under different conditions?

A6: Yes, studies have investigated the stability of this compound under various conditions, including different temperatures, pH levels, and storage conditions []. This information is crucial for developing stable formulations and ensuring its efficacy over time.

Q7: What is known about the absorption and bioavailability of this compound?

A7: this compound demonstrates better bioavailability compared to quercetin, its aglycone counterpart [, ]. It is believed to be more effectively absorbed in the intestinal mucosa, where it can be converted to quercetin [].

Q8: Has this compound been evaluated in clinical trials?

A8: Yes, this compound has been investigated in clinical trials for its antithrombotic effects in cancer patients at high risk for venous thromboembolism [, ]. The results have shown promising antithrombotic efficacy without an observed increase in bleeding [, ].

Q9: What in vitro models have been used to study this compound's effects?

A9: Researchers have employed various in vitro models, including cell lines like human gastric carcinoma cell line SGC-7901 [] and primary cultures of rat hippocampal neuronal cells [], to investigate this compound's effects on cell proliferation, apoptosis, and protection against oxidative damage.

Q10: What animal models have been used to evaluate this compound?

A10: Studies have utilized rodent models to assess this compound's therapeutic potential in conditions such as myocardial infarction [], ischemic stroke [], sleep deprivation-induced neuronal damage [], and NAFLD [, ]. These models provide valuable insights into its in vivo efficacy and potential mechanisms.

Q11: What analytical methods are used to quantify this compound in various matrices?

A11: High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of this compound in plant materials, extracts, and biological samples [, , , , , ]. This method allows for sensitive and specific determination of its concentration.

Q12: Is there information on the environmental impact of this compound?

A12: While this compound is a naturally occurring compound, its increasing use in various applications necessitates a thorough understanding of its environmental fate and potential ecotoxicological effects []. Research in this area can inform strategies to mitigate any negative impacts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.